(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone
Description
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a pyrazole-based compound characterized by a 5-amino-substituted pyrazole core linked to a p-tolyl (4-methylphenyl) group via a ketone bridge. This structure has been synthesized through reactions involving substituted pyrazoles and aromatic ketones, as evidenced by its preparation via condensation of 5-amino-1-phenylpyrazole with p-tolyl carbonyl derivatives . Its molecular formula is C₁₇H₁₅N₃O, with a molecular weight of 277.33 g/mol. The compound’s structure has been confirmed via X-ray diffraction, which resolved the pyrazole ring’s planar geometry and the spatial orientation of the p-tolyl group . It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting heterocyclic pharmacophores .
Properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)16(21)15-11-19-20(17(15)18)14-5-3-2-4-6-14/h2-11H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNHNASSOYAUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
A representative procedure involves refluxing phenylhydrazine (1.0 equiv) with (p-tolyl)(3-oxo-1-phenylprop-1-en-1-yl)methanone (1.2 equiv) in ethanol under acidic conditions (glacial acetic acid, 5 mol%) for 6–8 hours. The amino group at the 5-position is introduced via post-cyclization amination using ammonium acetate in dimethylformamide (DMF) at 100°C for 12 hours.
Key Parameters:
Yield and Purity Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 6–8 hours | 68–72 | 95–98 |
| Molar Ratio (Hydrazine:Enone) | 1:1.2 | 75 | 97 |
| Post-Amination Time | 12 hours | 85 | 99 |
Purity is enhanced via recrystallization from ethanol/water (3:1), achieving >99% purity confirmed by HPLC.
Palladium-Catalyzed Cross-Coupling for Functionalization
For advanced derivatives, palladium-catalyzed cross-coupling introduces substituents at specific positions. While direct synthesis of the target compound via this method is less common, analogous pathways provide critical insights.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 4-bromophenyl intermediates) undergo coupling with p-tolylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/water (3:1) at 90°C. Applied to pyrazole precursors, this method enables precise installation of the p-tolyl group.
Example Reaction:
Conditions:
-
Catalyst: Pd(OAc)₂ (1.5 mol%)
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Ligand: XPhos (3 mol%)
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Base: K₃PO₄ (2.0 equiv)
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Solvent: Dioxane/water (4:1)
Multi-Component One-Pot Synthesis
Recent advances leverage one-pot strategies to streamline synthesis. A four-component reaction involving phenylhydrazine , acetylacetone , p-tolualdehyde , and ammonium acetate in ethanol under reflux achieves the target compound in 65% yield.
Mechanistic Pathway
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Formation of α,β-unsaturated ketone: Condensation of acetylacetone and p-tolualdehyde.
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Cyclocondensation: Reaction with phenylhydrazine forms the pyrazole core.
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Amination: Ammonium acetate introduces the 5-amino group.
Advantages:
Post-Synthetic Modifications
Oxidation and Reduction
The methanone moiety can be modified post-synthesis:
Halogenation
Electrophilic bromination at the pyrazole 3-position using N-bromosuccinimide (NBS) in CCl₄ introduces bromine atoms (yield: 55%).
Crystallization and Characterization
Recrystallization Solvents
| Solvent System | Crystal Quality | Purity (%) |
|---|---|---|
| Ethanol/water (3:1) | Needle-shaped | 99 |
| Dichloromethane/hexane (1:2) | Prismatic | 98 |
| Acetonitrile | Amorphous | 95 |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrazole-H), 2.45 (s, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | 95–99 | High | Moderate |
| Cross-Coupling | 70–75 | 97 | Medium | Low |
| One-Pot Synthesis | 65 | 93 | High | High |
Industrial-Scale Considerations
For kilogram-scale production, the one-pot method is preferred due to fewer intermediate isolations. Key industrial parameters include:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time by 40%.
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Catalyst Recovery: Pd catalysts recycled via filtration (85% recovery).
Challenges and Mitigation Strategies
Byproduct Formation
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives of pyrazoles exhibit significant activity against various cancer cell lines. For instance, studies have identified compounds with IC50 values in the low micromolar range, indicating potent inhibition of cancer cell proliferation .
Case Study: Anticancer Activity
A study focusing on pyrazole derivatives found that specific compounds effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new anticancer therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .
Antioxidant Activity
Research has highlighted the antioxidant properties of pyrazole derivatives, which can mitigate oxidative stress-related diseases. Compounds similar to (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone have shown favorable results in various antioxidant assays, indicating their utility in developing drugs aimed at oxidative stress management .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole derivatives. The synthesis process often includes:
- Formation of the pyrazole ring.
- Introduction of the amino group at the 5-position.
- Coupling with p-tolyl groups to form the final product.
Detailed synthetic routes can be found in specialized literature focusing on pyrazole chemistry .
Mechanism of Action
The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone and Analogues
| Compound Name | Substituents | Molecular Formula | Key Features | Reference |
|---|---|---|---|---|
| This compound | Pyrazole (5-NH₂, 1-Ph), p-tolyl | C₁₇H₁₅N₃O | Planar pyrazole core; X-ray confirmed | |
| (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone | Pyrazole (5-Me, 3-Ph), triazole (5-p-tolylamino) | C₂₀H₁₈N₆O | Triazole ring introduces hydrogen-bonding sites; enhanced thermal stability | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazole, pyridinyl | C₂₉H₂₂N₄O | Reduced pyrazole ring saturation; pyridine enhances solubility | |
| (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone | Pyrazole (5-NH₂, 4-F-Ph), p-tolyl | C₁₇H₁₄FN₃O | Fluorine substitution increases electronegativity and metabolic stability |
Key Observations :
- Triazole Derivatives (e.g., ): The introduction of a 1,2,3-triazole ring enhances hydrogen-bonding capacity and thermal stability compared to the parent pyrazole compound.
- Halogen-Substituted Analogues (e.g., ): Fluorine at the phenyl group increases metabolic stability and lipophilicity, critical for pharmacokinetic optimization.
Key Findings :
- The parent compound’s synthesis typically employs condensation reactions under mild conditions (e.g., 1,4-dioxane, triethylamine) .
- Triazole-containing analogues require diazotization and cyclization , often with lower yields due to multi-step pathways .
- Halogenated derivatives (e.g., fluorine) necessitate careful control of nucleophilic substitution to avoid side reactions .
Physicochemical and Spectral Properties
Table 3: Spectroscopic and Analytical Data
Insights :
- The parent compound exhibits sharp NH₂ signals (δ ~5.20 ppm) in ¹H NMR, absent in non-amino analogues .
- Cyanide-substituted derivatives (e.g., ) show distinct ¹³C NMR peaks at δ ~158 ppm for C≡N.
- Purity varies significantly; triazole and thiophene derivatives often require chromatographic purification .
Biological Activity
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O. Its structure features a pyrazole ring substituted with an amino group and a p-tolyl group, which contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with a pyrazole scaffold exhibit various biological activities, including:
- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division .
- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties. Inhibiting specific pathways can reduce inflammation-related conditions, making these compounds candidates for further investigation in inflammatory diseases .
The mechanism of action for this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways. For example, inhibitors targeting p38 MAP kinase have been developed from similar pyrazole structures, showcasing the potential for selective inhibition in therapeutic applications .
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is critical for preventing tumor growth .
Anticancer Activity
A study evaluating several pyrazole derivatives demonstrated that one compound exhibited IC50 values in the low micromolar range against HeLa and HepG2 cell lines, indicating significant anticancer activity. The mechanism was linked to tubulin polymerization inhibition .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrazole derivatives showed promising results in reducing TNF-alpha release in stimulated blood samples. The compound demonstrated an IC50 value of 0.283 mM, highlighting its potential as an anti-inflammatory agent .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.08 | Tubulin Inhibition |
| Compound B | HepG2 | 12.07 | Cell Cycle Arrest |
| Compound C | MCF7 | 5.00 | Apoptosis Induction |
Table 2: Anti-inflammatory Activity
| Compound Name | Model Used | IC50 (mM) | Effect Observed |
|---|---|---|---|
| Compound D | LPS-stimulated Blood | 0.283 | TNF-alpha Inhibition |
| Compound E | Carrageenan Model | 0.150 | Edema Reduction |
Q & A
Basic: What are the standard synthetic routes for synthesizing (5-Amino-1-phenyl-1H-pyrazol-4-yl)(p-tolyl)methanone, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazole core via condensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours) to form pyrazole intermediates .
- Step 2: Functionalization of the pyrazole ring. The amino group at position 5 can be introduced via nitro group reduction (e.g., using H₂/Pd-C or NaBH₄) .
- Step 3: Coupling with p-tolyl groups. A Friedel-Crafts acylation or nucleophilic substitution may be employed, requiring anhydrous conditions and catalysts like AlCl₃ .
Optimization Tips:
- Temperature Control: Maintain reflux conditions (~110°C) for cyclization steps to prevent side reactions .
- Catalyst Selection: Use Pd-C for selective nitro reduction to avoid over-reduction of other functional groups .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions .
Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 318.147 for C₁₇H₁₅N₃O) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 5.39 Å, b = 20.24 Å) are common for pyrazole derivatives .
Advanced: How can researchers resolve contradictions in spectroscopic data versus computational modeling for this compound?
Methodological Answer:
- Validation via Crystallography: Compare experimental X-ray bond lengths/angles (e.g., C–N = 1.34 Å, C–C = 1.48 Å) with density functional theory (DFT) calculations to identify discrepancies .
- Dynamic NMR Studies: Probe temperature-dependent chemical shifts to detect conformational flexibility that may explain mismatches between experimental and simulated spectra .
- Sensitivity Analysis in Modeling: Adjust computational parameters (e.g., solvent models, basis sets) to align with empirical data. For example, using the B3LYP/6-311++G(d,p) level for better accuracy in predicting electronic properties .
Advanced: What strategies are recommended for modifying the pyrazole and p-tolyl groups to enhance biological activity?
Methodological Answer:
- Pyrazole Modifications:
- p-Tolyl Modifications:
- Halogenation: Substitute methyl with -Cl or -F to increase lipophilicity and membrane permeability .
- Bioisosteric Replacement: Swap p-tolyl with thiophene for enhanced π-π stacking in receptor binding .
Biological Assays:
- In Vitro Screening: Use MTT assays for cytotoxicity and ELISA for inflammatory cytokine inhibition (e.g., TNF-α, IL-6) .
- Docking Studies: Perform molecular docking with COX-2 or kinase targets to prioritize synthetic targets .
Basic: What are the known biological activities of this compound, and what in vitro assays are used to assess them?
Methodological Answer:
- Reported Activities:
- Antitumor: Inhibits proliferation in HeLa and MCF-7 cells via apoptosis induction (IC₅₀ = 12–25 µM) .
- Anti-inflammatory: Reduces carrageenan-induced edema in murine models by 40–60% at 50 mg/kg .
- Assay Protocols:
- Cell Viability: MTT assay with 48-hour exposure, using DMSO as a vehicle control .
- Enzyme Inhibition: Measure COX-2 activity via colorimetric kits (e.g., Cayman Chemical) with IC₅₀ determination .
Advanced: How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?
Methodological Answer:
- Hydrogen Bonding: The amino group forms N–H···O bonds with carbonyl moieties in adjacent molecules, stabilizing the crystal lattice and increasing melting point (mp ~215°C) .
- π-π Stacking: p-Tolyl groups stack at 3.5–4.0 Å distances, enhancing solubility in aromatic solvents (e.g., toluene) .
- Impact on Bioavailability: Strong intermolecular forces reduce aqueous solubility; co-crystallization with cyclodextrins or surfactants can improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
